Sodium peroxide

Description

Properties

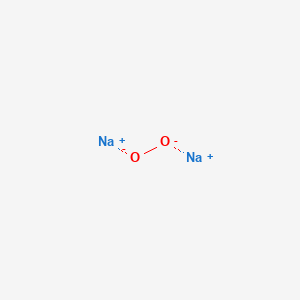

IUPAC Name |

disodium;peroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Na.O2/c;;1-2/q2*+1;-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFUVRDFDKPNGAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na2O2 | |

| Record name | SODIUM PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1516 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM PEROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1606 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | sodium peroxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_peroxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0061660 | |

| Record name | Sodium peroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

77.978 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sodium peroxide appears as a yellow-white to yellow granular solid. Mixtures with combustible material are readily ignited by friction, heat, or contact with moisture. May vigorously decompose under prolonged exposure to heat, causing the rupture of the containers., White to pale-yellow granules; [CHEMINFO MSDS], YELLOW-TO-WHITE POWDER. | |

| Record name | SODIUM PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1516 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium peroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1492 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SODIUM PEROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1606 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

657 °C, decomp | |

| Record name | SODIUM PEROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/763 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOLUBLE IN ACID; INSOLUBLE IN ALKALI, Freely sol in water, forming sodium hydroxide and hydrogen peroxide, the latter quickly decomp into oxygen and water, Solubility in water: reaction | |

| Record name | SODIUM PEROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/763 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM PEROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1606 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.805 @ 20 °C, 2.8 g/cm³ | |

| Record name | SODIUM PEROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/763 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM PEROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1606 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Yellowish-white, granular powder, WHITE POWDER TURNING YELLOW ON EXPOSURE TO ATMOSPHERE, Yellowish-white powder turns yellow when heated, Pale yellow solid | |

CAS No. |

1313-60-6 | |

| Record name | SODIUM PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1516 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium peroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1313-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sodium peroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001313606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium peroxide (Na2(O2)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium peroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium peroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.828 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM PEROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/763 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM PEROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1606 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

460 °C, decomp | |

| Record name | SODIUM PEROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/763 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Laboratory Synthesis of Sodium Peroxide

This guide provides detailed technical information for researchers, scientists, and drug development professionals on the laboratory-scale synthesis of sodium peroxide (Na₂O₂). It covers the core methodologies, experimental protocols, and quantitative data to facilitate informed decisions on the most suitable synthesis route for specific laboratory applications.

Introduction

This compound is a pale yellow, granular solid that is a powerful oxidizing and bleaching agent. In the laboratory, it finds applications in various synthetic procedures, for the decomposition of refractory samples, and in specialized oxygen-generating systems. This document outlines three primary methods for its synthesis in a laboratory setting: the direct oxidation of sodium metal, the reaction of sodium hydroxide (B78521) with hydrogen peroxide to form the octahydrate, and a less common method involving the ozonolysis of sodium iodide. Each method is presented with its respective advantages and challenges.

Data Presentation

The following table summarizes the key quantitative parameters for the two most well-documented laboratory synthesis methods for this compound. This allows for a direct comparison of the reaction conditions and expected outcomes.

| Parameter | Method 1: Oxidation of Sodium Metal | Method 2: From NaOH and H₂O₂ |

| Product Form | Anhydrous this compound (Na₂O₂) | This compound Octahydrate (Na₂O₂·8H₂O) |

| Reaction Temperature | 130–450 °C[1][2] | Maintained at low temperatures (e.g., in an ice bath) |

| Key Reagents | Sodium Metal, Oxygen/Air | Sodium Hydroxide, 30% Hydrogen Peroxide, Ethanol (B145695) |

| Reported Yield | Not specified in detail, product may contain sodium oxide impurity[3] | Up to 92% (based on H₂O₂)[4] |

| Reaction Time | Dependent on scale and oxygen flow | Approximately 30 minutes for reaction and precipitation[4] |

Experimental Protocols

Method 1: Synthesis of Anhydrous this compound via Oxidation of Sodium Metal

This is the most direct method for producing anhydrous this compound. It involves the controlled oxidation of sodium metal in a two-step process.[5]

Reaction:

-

4 Na + O₂ → 2 Na₂O

-

2 Na₂O + O₂ → 2 Na₂O₂[5]

Experimental Procedure:

-

Preparation: A clean, dry crucible (e.g., 100 ml) is placed in a ring stand within a fume hood.[3] A piece of clean sodium metal (e.g., 13 g), with any protective oil removed, is placed into the crucible.[3] An oxygen source with a controllable flow rate is positioned to deliver oxygen into the crucible.[3]

-

Initial Heating: The sodium metal is gently heated with a Bunsen burner. Sodium melts at 97.7 °C.[3] It is crucial to heat the sodium until it ignites without an initial flow of oxygen to prevent sputtering of the molten metal.[3]

-

Controlled Oxidation: Once the sodium ignites, the heat source is removed, as the reaction is exothermic. A very slow stream of oxygen is then introduced into the crucible.[3] The rate of oxygen flow must be carefully controlled to prevent the temperature from rising too high, which can lead to the decomposition of this compound (decomposition starts above 460 °C).[3][5] If the reaction becomes too vigorous, the oxygen flow should be stopped, and the crucible can be covered to cool down.[3]

-

Reaction Completion and Cooling: The reaction is complete when the molten mass ceases to react with the oxygen. Upon cooling, the initial dark gray product will turn into the characteristic pale yellow of this compound.[3]

-

Product Handling: The resulting this compound, which may be mixed with some sodium oxide, is broken up and stored in a tightly sealed, dry container, as it is hygroscopic.[3]

Method 2: Synthesis of this compound Octahydrate from Sodium Hydroxide and Hydrogen Peroxide

This method provides a high-yield route to the stable octahydrate form of this compound.[4]

Reaction: 2 NaOH + H₂O₂ + 6 H₂O → Na₂O₂·8H₂O

Experimental Procedure:

-

Preparation of Reagents: A solution of 40 g of sodium hydroxide in 40 ml of water is prepared and cooled to 15-20 °C. Separately, 100 ml of 30% hydrogen peroxide is cooled in an ice bath.[4]

-

Reaction: The cold hydrogen peroxide solution is added to the sodium hydroxide solution with vigorous stirring, while maintaining the temperature of the reaction mixture in an ice bath.[4]

-

Precipitation: 200 ml of alcohol (95% ethanol is suitable) is cooled to 0 °C and then added to the reaction mixture. This induces the precipitation of this compound octahydrate crystals.[4]

-

Washing and Isolation: The solution is allowed to stand for approximately 30 minutes. The supernatant liquid is then decanted. The crystalline precipitate is washed twice with 60 ml portions of cold alcohol. The white crystals are then filtered under suction using a hardened filter paper and washed with ether.[4]

-

Drying: The product is quickly transferred to a desiccator containing sulfuric acid and stored in a cold environment (not exceeding 15 °C) for at least 10 hours to dry. The reported yield for this procedure is 18 g, which is 92% based on the amount of hydrogen peroxide used.[4]

Method 3: Synthesis of this compound via Ozonolysis of Sodium Iodide

This method is less common and involves the oxidation of sodium iodide using ozone in the presence of a catalyst.

Reaction: 2 NaI + O₃ --(Pt/Pd catalyst)--> Na₂O₂ + I₂

General Procedure:

Ozone gas is passed over solid sodium iodide contained within a platinum or palladium tube.[5] The platinum or palladium acts as a catalyst for the reaction.[5] The iodine produced as a byproduct can be removed by gentle heating, as it will sublime.[5]

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the two primary synthesis methods described.

Caption: Workflow for the synthesis of anhydrous this compound.

Caption: Workflow for the synthesis of this compound octahydrate.

References

Crystal Structure of Sodium Peroxide Hydrates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium peroxide (Na₂O₂) is a versatile inorganic compound with significant applications in various fields, including as an oxidizing agent and in the pulp and paper industry. Its ability to form hydrates, particularly the octahydrate (Na₂O₂·8H₂O), is of interest for understanding its stability, reactivity, and potential applications. This technical guide provides a comprehensive overview of the crystal structure of this compound hydrates, focusing on the well-characterized octahydrate. This document summarizes the available crystallographic data, details the experimental protocols for its characterization, and presents visualizations of its structural features.

This compound Octahydrate (Na₂O₂·8H₂O)

This compound octahydrate is the most stable and well-characterized hydrated form of this compound. Its crystal structure has been determined by single-crystal X-ray diffraction, providing detailed insights into its atomic arrangement.

Crystallographic Data

The crystallographic data for this compound octahydrate, as determined by Hill et al. (1997), are summarized in the table below.[1]

| Parameter | Value |

| Chemical Formula | Na₂O₂·8H₂O |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a | 14.335(3) Å |

| b | 6.461(1) Å |

| c | 11.432(2) Å |

| β | 118.28(3)° |

| Volume | 932.4(4) ų |

| Z | 4 |

| Calculated Density | 1.582 g/cm³ |

Molecular Structure and Coordination

The crystal structure of Na₂O₂·8H₂O consists of sodium cations, peroxide anions, and water molecules organized in a specific three-dimensional lattice.

-

Sodium Ion Coordination: Each sodium ion is octahedrally coordinated to six water molecules. These [Na(H₂O)₆]⁺ octahedra share edges to form infinite chains that extend along the c-axis.

-

Peroxide Anion Environment: The peroxide anions (O₂²⁻) are located between these chains. Each oxygen atom of the peroxide anion is hydrogen-bonded to four water molecules from the neighboring chains, resulting in a distorted tetrahedral coordination environment. The O-O bond length in the peroxide anion is approximately 1.499(2) Å.[1]

The intricate network of hydrogen bonds between the water molecules and the peroxide anions plays a crucial role in stabilizing the crystal structure.

Experimental Protocols

Synthesis of this compound Octahydrate Crystals

Single crystals of this compound octahydrate suitable for X-ray diffraction can be synthesized by the reaction of sodium hydroxide (B78521) with hydrogen peroxide.[2]

Materials:

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂, 30% solution)

Procedure:

-

A concentrated solution of sodium hydroxide is prepared in water.

-

The sodium hydroxide solution is cooled in an ice bath.

-

To the cooled solution, a 30% solution of hydrogen peroxide is added dropwise with constant stirring. The temperature should be maintained at a low level to minimize the decomposition of hydrogen peroxide.

-

The resulting solution is then treated with ethanol to induce the crystallization of this compound octahydrate.

-

The mixture is allowed to stand at a low temperature to facilitate the growth of well-formed crystals.

-

The crystals are then isolated by filtration, washed with cold ethanol, and dried under vacuum.

Single-Crystal X-ray Diffraction

The determination of the crystal structure of Na₂O₂·8H₂O was carried out using single-crystal X-ray diffraction.[3]

Instrumentation:

-

A four-circle single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.

-

A low-temperature device to maintain the crystal at a stable temperature (e.g., 173 K) during data collection to minimize thermal vibrations and potential degradation.

Procedure:

-

A suitable single crystal of Na₂O₂·8H₂O is selected and mounted on a goniometer head.

-

The crystal is cooled to the desired temperature (173 K).

-

The unit cell parameters are determined by indexing a set of reflections.

-

A full sphere of diffraction data is collected by rotating the crystal through a series of frames.

-

The collected data are processed, including integration of reflection intensities, and corrections for Lorentz, polarization, and absorption effects.

-

The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F².

Other this compound Hydrates

While the octahydrate is well-documented, other hydrates of this compound have been reported, notably the dihydrate (Na₂O₂·2H₂O).

This compound Dihydrate (Na₂O₂·2H₂O)

The formation of this compound dihydrate has been observed in the context of sodium-air (O₂) batteries. However, detailed crystallographic data, such as its space group and lattice parameters, are not available in the peer-reviewed literature. The experimental conditions for the synthesis of single crystals of Na₂O₂·2H₂O suitable for single-crystal X-ray diffraction have not been reported, which has so far precluded a detailed structural elucidation.

Other Hydrates and Peroxyhydrates

Mention of other hydrated and peroxyhydrated forms of this compound, such as Na₂O₂·2H₂O₂·4H₂O and Na₂O₂·2H₂O₂, exists in the literature.[2] However, similar to the dihydrate, their crystal structures have not been determined, and detailed synthesis and characterization data are lacking.

Visualizations

Logical Relationship of this compound Hydrates

Caption: Relationship between anhydrous this compound and its known and putative hydrates.

Experimental Workflow for Crystal Structure Determination

Caption: Experimental workflow for the synthesis and crystal structure determination of Na₂O₂·8H₂O.

References

An In-depth Technical Guide to the Thermal Decomposition of Sodium Peroxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of sodium peroxide (Na₂O₂). It details the decomposition pathway, thermodynamic properties, and the experimental protocols used for its characterization. This document is intended to serve as a critical resource for professionals working in fields where the thermal stability of inorganic peroxides is of paramount importance.

Introduction

This compound (Na₂O₂) is a pale yellow, granular solid with powerful oxidizing properties. It finds application in various specialized laboratory operations, such as mineral extraction, and as an oxidizing agent in chemical synthesis.[1] Understanding its thermal stability is crucial for ensuring safe handling, storage, and application, particularly in high-temperature environments. The decomposition process involves the release of oxygen gas, which can lead to pressure buildup and create potentially hazardous oxidizing conditions.

The Core Decomposition Reaction

The thermal decomposition of this compound is a process that yields sodium oxide (Na₂O) and molecular oxygen (O₂). The overall balanced chemical equation for this decomposition reaction is:

2Na₂O₂(s, l) → 2Na₂O(s) + O₂(g) [2]

This reaction signifies a breakdown of the peroxide anion (O₂²⁻) into an oxide anion (O²⁻) and gaseous oxygen. The process is initiated by heat and accelerates significantly as the temperature rises.

Thermodynamic Data and Transition Temperatures

The thermal decomposition of this compound is not a simple, single-step event occurring at a discrete temperature. Instead, it is characterized by a series of physical and chemical changes as the temperature increases. Key thermal events are summarized in the table below.

| Parameter | Value | Notes | Source(s) |

| Initial Oxygen Liberation | ~300 °C | The temperature at which oxygen begins to be liberated. | [3] |

| Melting Point | 460 °C (733 K) | The compound melts and decomposes. | [1][3] |

| Hexagonal to Unknown Symmetry Phase Transition | 512 °C (785 K) | A structural phase transition of the solid crystal. | [1] |

| Boiling Point | 657 °C (930 K) | The compound boils while decomposing. | [1][4] |

| Rapid Decomposition Temperature | >460 °C | Decomposition accelerates rapidly above the melting point. | [3] |

Thermal Decomposition Pathway

The mechanism of thermal decomposition for this compound in the solid state is understood as a sequence of events rather than a detailed elementary reaction pathway. The process is dictated by temperature-induced phase changes and the subsequent chemical breakdown.

-

Initial Heating and Oxygen Release: Upon heating, this compound begins to slowly release oxygen at temperatures as low as 300 °C.[3]

-

Melting and Accelerated Decomposition: At 460 °C, the compound melts. This phase change from solid to liquid significantly increases the rate of decomposition, leading to vigorous oxygen evolution.[1][3]

-

Phase Transition: For material that has not yet melted or decomposed, a crystal structure phase transition occurs at 512 °C from a hexagonal form to a phase of unknown symmetry.[1]

-

Boiling and Final Decomposition: With further heating to 657 °C, the remaining this compound boils, leading to its complete decomposition into sodium oxide and oxygen.[1]

The logical progression of these events is visualized in the diagram below.

Experimental Protocols for Analysis

The study of this compound's thermal decomposition requires specialized analytical techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Due to the highly reactive nature of Na₂O₂ at elevated temperatures, specific precautions are necessary.[5]

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is ideal for quantifying the mass loss associated with oxygen liberation during decomposition.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed into a TGA crucible. Alumina or platinum crucibles are recommended due to their high-temperature stability.

-

Atmosphere: The analysis must be conducted under a continuous flow of an inert gas, such as nitrogen or argon (e.g., 50 mL/min), to prevent any reaction with atmospheric components.

-

Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a temperature range that covers the entire decomposition process (e.g., from ambient temperature to 700 °C).[6]

-

Data Analysis: The resulting TGA curve plots mass percentage against temperature. The onset temperature of mass loss indicates the beginning of decomposition. The total mass loss should correspond to the stoichiometric loss of one oxygen atom per formula unit of Na₂O₂.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the temperatures and enthalpies of phase transitions, melting, and decomposition.

Methodology:

-

Crucible Selection: Due to the high chemical reactivity of Na₂O₂ at high temperatures, the choice of crucible material is critical.[5] Specially designed or custom-made crucibles may be required to prevent reaction between the sample and the container. Materials like gold-plated stainless steel or other inert alloys should be considered.

-

Atmosphere Control: All experimental procedures, including sample preparation and loading, must be conducted under a controlled inert gas atmosphere (e.g., in a glovebox) to prevent premature reaction with air or moisture.[5]

-

Encapsulation: Samples are typically hermetically sealed in the specialized crucibles to contain any evolved gas and prevent contamination.

-

Calibration: Meticulous calibration of the DSC instrument for both temperature and enthalpy is required to ensure accurate and reliable data.[5]

-

Heating Program: A linear heating rate (e.g., 5-10 °C/min) is applied. The resulting DSC thermogram will show endothermic peaks corresponding to phase transitions and melting, and potentially exothermic peaks associated with the decomposition reaction itself.

The following diagram illustrates a typical workflow for the thermal analysis of this compound.

Conclusion

The thermal decomposition of this compound is a multi-stage process that begins with the slow liberation of oxygen around 300 °C and proceeds rapidly above its melting point of 460 °C, ultimately yielding sodium oxide and oxygen gas. The process also involves a solid-state phase transition at 512 °C. Accurate characterization of this decomposition requires rigorous experimental protocols using TGA and DSC, with special attention paid to maintaining an inert atmosphere and selecting non-reactive sample containers to manage the material's high reactivity at elevated temperatures. The data and methodologies presented in this guide are essential for the safe and effective use of this compound in scientific and industrial applications.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Reaction Mechanism of Sodium Peroxide with Water

This technical guide provides a detailed examination of the reaction mechanism between this compound (Na₂O₂) and water (H₂O). The information presented herein is intended for a technical audience and focuses on the core chemical processes, quantitative data, and experimental methodologies relevant to the study of this highly exothermic reaction.

Executive Summary

The reaction of this compound with water is a vigorous, exothermic process that proceeds in two primary stages. The initial hydrolysis yields sodium hydroxide (B78521) and hydrogen peroxide. Subsequently, the hydrogen peroxide undergoes decomposition, a process significantly influenced by temperature and the presence of the newly formed sodium hydroxide. This guide elucidates the mechanistic steps, presents available kinetic data, and provides a foundational experimental protocol for further investigation.

Core Reaction Mechanism

The interaction between solid this compound and water is not a single-step event but a sequence of reactions. The overall process can be understood through two principal stages: hydrolysis and decomposition.

Stage 1: Hydrolysis of this compound

The primary reaction involves the hydrolysis of the peroxide ion (O₂²⁻) from this compound upon contact with water. This step produces sodium hydroxide (NaOH) and hydrogen peroxide (H₂O₂).[1][2]

Reaction Equation: Na₂O₂(s) + 2H₂O(l) → 2NaOH(aq) + H₂O₂(aq)[1][2]

This reaction is highly exothermic, releasing a significant amount of heat which can raise the temperature of the system substantially.[1][3]

Stage 2: Decomposition of Hydrogen Peroxide

The hydrogen peroxide generated in the first stage is thermally unstable and its decomposition is accelerated in the basic solution created by the formation of sodium hydroxide.[1][4] This decomposition produces water and oxygen gas.

Decomposition Equation: 2H₂O₂(aq) → 2H₂O(l) + O₂(g)

The rate of this decomposition is highly dependent on temperature.

-

In cold water , the decomposition is slower, and hydrogen peroxide can be isolated as a primary product.[1]

-

In hot water , or if the heat from the initial hydrolysis is not dissipated, the decomposition is rapid and becomes the dominant subsequent reaction.[1] In this case, the overall net reaction is often written as: 2Na₂O₂(s) + 2H₂O(l) → 4NaOH(aq) + O₂(g)[1]

Role of Intermediates

In the alkaline environment, the decomposition of hydrogen peroxide is understood to involve key reactive intermediates. The hydroxide ion (OH⁻) from NaOH reacts with H₂O₂ to form the hydroperoxide anion (HO₂⁻), which is a crucial intermediate in the decomposition pathway.[5][6]

Intermediate Formation: H₂O₂(aq) + OH⁻(aq) ⇌ HO₂⁻(aq) + H₂O(l)

The attack of charged particles like OH⁻ and HO₂⁻ on hydrogen peroxide molecules leads to its decomposition.[5][6]

Quantitative Data

Quantitative kinetic data for the direct hydrolysis of this compound is not extensively detailed in readily available literature. However, studies on the subsequent decomposition of hydrogen peroxide in the resulting sodium hydroxide solution provide valuable kinetic parameters.

| Parameter | Value | Conditions | Reference |

| Reaction Order | Pseudo-two-order | H₂O₂ decomposition in NaOH solution | [5][6] |

| Reaction Order | First order w.r.t. H₂O₂ and OH⁻ | H₂O₂ decomposition in NaOH solution | [5] |

| Apparent Activation Energy (Ea) | 51.92 kJ·mol⁻¹ | For H₂O₂ decomposition in 1 mol·L⁻¹ initial NaOH solution at pH 10.5 | [5][6] |

Visualized Reaction Pathways and Workflows

The following diagrams illustrate the reaction mechanism and a general experimental workflow for its investigation.

References

- 1. quora.com [quora.com]

- 2. quora.com [quora.com]

- 3. Sciencemadness Discussion Board - Experiments with Na2O2: extreme water-sensitivity - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. echemi.com [echemi.com]

- 5. researchgate.net [researchgate.net]

- 6. Decomposition Characteristics of Hydrogen Peroxide in Sodium Hydroxide Solution | Scientific.Net [scientific.net]

An In-depth Technical Guide to the Solubility of Sodium Peroxide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Sodium peroxide is a strong oxidizing agent that reacts violently with many organic materials. This document is intended for informational purposes for qualified professionals and does not constitute a recommendation to conduct experiments mixing this compound with organic solvents without extensive safety precautions and a thorough risk assessment.

Executive Summary

This compound (Na₂O₂) is a potent inorganic peroxide widely utilized as a powerful oxidizing and bleaching agent. Its application in organic chemistry, however, is severely limited by its extreme reactivity and general lack of solubility in organic solvents. This technical guide synthesizes the available information on the interaction of this compound with organic solvents, highlighting the significant hazards involved. The overwhelming consensus in the scientific literature is a strong warning against the combination of anhydrous this compound and organic compounds due to the high risk of fire and explosion. While quantitative solubility data is virtually nonexistent due to these dangers, this guide provides qualitative descriptions of its behavior in various organic media and outlines the critical safety considerations.

Physicochemical Properties of this compound

This compound is a yellowish-white to yellow granular solid.[1] It is highly reactive and hygroscopic, readily absorbing moisture and carbon dioxide from the atmosphere.[2][3] It is a strong base and a powerful oxidizing agent.[4]

Solubility Profile

Aqueous Solubility

This compound is soluble in cold water, where it hydrolyzes to form sodium hydroxide (B78521) and hydrogen peroxide.[1][2][3][5][6] This reaction is highly exothermic, and in warm or hot water, the decomposition of hydrogen peroxide to oxygen and water is accelerated, which can be violent.[2][7]

Solubility in Organic Solvents

Direct quantitative solubility data for this compound in organic solvents is not available in the reviewed literature. The primary reason for this is the high reactivity of this compound with most organic compounds, which leads to decomposition of the solvent and the peroxide, often with dangerous consequences.[3][8][9]

The following table summarizes the qualitative information and reactivity notes for this compound in various organic solvents as described in the literature.

| Solvent Class | Specific Solvent | Qualitative Solubility/Reactivity | Reference(s) |

| Alcohols | Ethanol | Decomposed by alcohol.[2][3][7] One source mentions it is soluble, but this is likely followed by rapid decomposition.[10] Incompatible.[3] | [2][3][7][10] |

| Methanol | Incompatible.[3] | [3] | |

| Ethylene Glycol | Incompatible.[3] | [3] | |

| Glycerin | Incompatible.[3] | [3] | |

| Esters | Ethyl Acetate | Incompatible.[3] | [3] |

| Carbon Disulfide | Carbon Disulfide | Incompatible.[3] | [3] |

| General Organic Materials | Combustible Materials | Mixtures can be readily ignited by friction, heat, or moisture.[1] Contact may cause fire or explosion.[2][9] | [1][2][9] |

Reactivity with Organic Solvents and Associated Hazards

The primary concern when considering the use of this compound with organic solvents is its extreme reactivity. Anhydrous this compound, in particular, can form explosive mixtures with organic and combustible materials.[1][3][8] The reaction is often initiated by a small amount of heat, friction, or moisture.[1]

The interaction of this compound with organic solvents is not a simple dissolution process but rather a chemical reaction. The peroxide anion (O₂²⁻) is a powerful nucleophile and oxidizing agent. In the presence of protic solvents like alcohols, it can initiate deprotonation and subsequent oxidation of the solvent. With other organic materials, it can lead to rapid and uncontrolled oxidation, generating significant heat and gas, which can result in fire or an explosion.

The following diagram illustrates the general hazardous reaction pathway of this compound with a generic organic solvent.

Caption: Hazardous reaction pathway of this compound with organic solvents.

Experimental Protocols: Safety and Considerations

Due to the inherent dangers, standard experimental protocols for determining the solubility of this compound in organic solvents are not documented in the literature. Any attempt to perform such measurements would require extraordinary safety precautions and a deep understanding of the potential for violent reactions.

Critical Safety Precautions

-

Personal Protective Equipment (PPE): Full protective gear, including a blast shield, flame-retardant lab coat, and appropriate gloves and eye protection, is mandatory.

-

Scale: All work must be conducted on the smallest possible scale.

-

Inert Atmosphere: Handling this compound and its mixtures with organic solvents should ideally be done under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with atmospheric moisture and oxygen, which can contribute to reactivity.

-

Temperature Control: Reactions must be performed in a well-controlled cooling bath to dissipate the heat generated from any exothermic reactions.

-

Containment: The experiment should be set up in a fume hood or a blast-proof enclosure.

-

Quenching: A quenching agent, such as a dilute solution of sodium bisulfite, should be readily available to neutralize any unreacted peroxide.[9]

Challenges in Solubility Determination

The high reactivity of this compound with organic solvents presents significant challenges to obtaining meaningful solubility data.

-

Decomposition: The solvent is likely to decompose upon contact with this compound, altering the nature of the solvent and preventing a true equilibrium from being reached.

-

Reaction vs. Dissolution: It is difficult to distinguish between true dissolution and a chemical reaction that consumes the this compound.

-

Safety Risks: The potential for a runaway reaction makes it extremely hazardous to reach a state of equilibrium, which is necessary for accurate solubility measurements.

The following workflow diagram illustrates the likely outcome of attempting to measure the solubility of this compound in an organic solvent.

Caption: Workflow for attempted solubility measurement of this compound.

Conclusion

The available scientific literature strongly indicates that this compound is not soluble in organic solvents in a conventional sense but rather reacts with them, often violently. The lack of quantitative solubility data is a direct consequence of the significant safety hazards associated with these combinations. Researchers, scientists, and drug development professionals should exercise extreme caution and avoid mixing this compound with organic solvents unless they are specifically trained and equipped to handle highly reactive and potentially explosive chemical systems. The primary takeaway is that this compound should be considered incompatible with most organic solvents.

References

- 1. This compound | Na2O2 | CID 14803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 1313-60-6 [chemicalbook.com]

- 3. This compound CAS#: 1313-60-6 [m.chemicalbook.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound, ACS, 93% min | Fisher Scientific [fishersci.ca]

- 6. laballey.com [laballey.com]

- 7. oxfordreference.com [oxfordreference.com]

- 8. This compound - Sciencemadness Wiki [sciencemadness.org]

- 9. chemistry.osu.edu [chemistry.osu.edu]

- 10. This compound Formula: Properties, Chemical Structure and Uses [extramarks.com]

A Technical Chronicle: The Discovery and Early Production of Sodium Peroxide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the seminal discovery of sodium peroxide and the subsequent development of its initial commercial production. We delve into the original experimental methodologies, present available quantitative data, and illustrate the scientific workflows of the key figures who first isolated and then industrialized this pivotal inorganic compound.

The Genesis of a Discovery: Gay-Lussac and Thénard's Foundational Work (1810-1811)

In the early 19th century, French chemists Joseph Louis Gay-Lussac and Louis Jacques Thénard were at the forefront of electrochemical research, rivaling the efforts of Sir Humphry Davy in England. Their extensive investigations into the properties of the newly discovered alkali metals, potassium and sodium, led to the first synthesis of this compound in 1810.[1] Their findings were published in their comprehensive work, Recherches physico-chimiques.

Experimental Protocol: The First Synthesis

While the original text of Recherches physico-chimiques describes a series of experiments, the fundamental procedure for the formation of this compound involved the direct oxidation of metallic sodium. The process can be summarized in two key stages:

-

Formation of Sodium Oxide: A known quantity of metallic sodium was heated in a limited supply of dry air or oxygen. This initial combustion yielded sodium oxide (Na₂O).

-

Conversion to this compound: The resulting sodium oxide was then subjected to further heating in an excess of pure, dry oxygen. This second oxidation step converted the sodium oxide into the peroxide (Na₂O₂).[1]

The apparatus used was rudimentary by modern standards, likely consisting of glass tubes or retorts that could be heated over a flame, with a system for introducing and controlling the flow of gases.

Key Reactions

The chemical transformations underpinning Gay-Lussac and Thénard's discovery are as follows:

-

Stage 1:

4Na+O2→2Na2O -

Stage 2:

[1]2Na2O+O2→2Na2O2

Data and Observations

Quantitative data from the original experiments is scarce in modern literature. However, Gay-Lussac and Thénard meticulously documented the qualitative changes they observed. The initial product, sodium oxide, was a white solid. Upon further oxidation, this transformed into a yellowish-white solid, which they identified as the new peroxide. They noted its distinct reactivity with water, which produced a significant amount of heat and liberated a gas (oxygen), a key characteristic that distinguished it from sodium oxide.

Industrialization of a Discovery: Hamilton Castner's Commercial Process (circa 1890s)

The commercial potential of this compound was not realized for several decades until Hamilton Y. Castner, an American industrial chemist, developed a process for its large-scale production in the 1890s. Castner's primary motivation was to find new applications for the sodium metal he was producing via his innovative electrolytic process for manufacturing sodium.

Experimental Protocol: The Castner Process for this compound

Castner's method was a scaled-up and refined version of the two-stage oxidation process discovered by Gay-Lussac and Thénard. The key innovation was the design of a continuous and controlled industrial process.

-

Sodium Oxidation to Monoxide: Molten sodium was reacted with a controlled stream of dry air in a heated reaction vessel. The temperature was maintained to ensure the formation of sodium monoxide without significant vaporization of the sodium.

-

Peroxidation: The resulting sodium monoxide was then transported to a second reaction chamber where it was exposed to a counter-current of oxygen-enriched air at a higher temperature to facilitate the conversion to this compound.

Process Parameters

While specific patents provide intricate details of the apparatus, the general operating conditions are summarized below.

| Parameter | Stage 1: Monoxide Formation | Stage 2: Peroxide Formation |

| Reactants | Molten Sodium, Dry Air | Sodium Monoxide, Oxygen-Enriched Air |

| Temperature | ~ 250-400°C | ~ 350-500°C |

| Product | Sodium Monoxide (Na₂O) | This compound (Na₂O₂) |

Logical Workflow of Early this compound Production

The logical progression from the initial laboratory discovery to industrial production can be visualized as a direct evolution of the core chemical principles.

Figure 1. A diagram illustrating the logical progression from the laboratory discovery of this compound to its industrial production.

Alternative Early Synthesis Method

An alternative, though less common, early method for producing this compound involved the reaction of ozone with sodium iodide.[1]

Experimental Protocol

-

Ozone gas was passed over solid sodium iodide within a platinum or palladium tube.

-

The ozone oxidized the sodium to form this compound.

-

The iodine byproduct could be removed by gentle heating (sublimation).

The platinum or palladium tube acted as a catalyst for the reaction.

Figure 2. A workflow diagram of the alternative synthesis of this compound using ozone and sodium iodide.

Conclusion

The discovery of this compound by Gay-Lussac and Thénard was a direct consequence of the burgeoning field of electrochemistry and the availability of highly reactive alkali metals. Their systematic investigation laid the chemical groundwork for the compound's identification. Nearly eighty years later, the industrial ingenuity of Hamilton Castner transformed this laboratory curiosity into a commercially viable chemical, paving the way for its widespread use in various applications, from bleaching to specialized chemical synthesis. The evolution from a simple heated glass tube to a continuous industrial reactor exemplifies the progression of chemical science and engineering in the 19th century.

References

Sodium Peroxide as an Oxidizing Agent in Inorganic Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sodium peroxide (Na₂O₂) is a powerful and versatile inorganic oxidizing agent with significant applications in various fields of chemistry. This technical guide provides a comprehensive overview of its properties, reactivity, and applications, with a particular focus on its role in inorganic synthesis and analytical sample preparation. For drug development professionals, this guide highlights its utility in the characterization of inorganic materials and its potential, though less common, role in the synthesis of inorganic drug precursors. Detailed experimental protocols, quantitative data, and safety information are provided to ensure safe and effective utilization in a laboratory setting.

Chemical and Physical Properties

This compound is a pale-yellow granular solid that is highly reactive.[1][2] It is a strong base and a potent oxidizing agent.[1] Key physical and chemical properties are summarized in Table 1.

| Property | Value | Reference(s) |

| Chemical Formula | Na₂O₂ | [1] |

| Molar Mass | 77.98 g/mol | [1] |

| Appearance | Yellowish-white to yellow powder/granules | [1][2] |

| Density | 2.805 g/cm³ | [1] |

| Melting Point | 460 °C (decomposes) | [1] |

| Boiling Point | 657 °C (decomposes) | [1] |

| Solubility in Water | Reacts violently to form sodium hydroxide (B78521) and hydrogen peroxide, which can decompose to oxygen and water. | [3][4] |

This compound reacts exothermically with water, producing sodium hydroxide and hydrogen peroxide.[3] The hydrogen peroxide can further decompose, especially in the presence of impurities or at elevated temperatures, to release oxygen gas. It is a strong oxidizer and can react violently with combustible materials, organic substances, and reducing agents.[2]

Core Applications in Inorganic Chemistry

The primary application of this compound in inorganic chemistry is as a powerful oxidizing flux for the decomposition of refractory materials in analytical chemistry. It is also used in specific synthetic applications.

Analytical Chemistry: Sample Decomposition by Peroxide Fusion

This compound fusion is a highly effective method for the complete dissolution of a wide range of inorganic materials that are resistant to acid digestion.[5] This technique is crucial for the accurate elemental analysis of samples by methods such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

Logical Workflow for Peroxide Fusion:

Caption: General workflow for sample preparation using this compound fusion.

The efficiency of peroxide fusion depends on several factors, including the sample-to-flux ratio, fusion temperature, and time. Table 2 summarizes typical experimental conditions for various sample types.

| Sample Type | Sample Weight (g) | Na₂O₂ Weight (g) | Other Fluxes | Temperature (°C) | Time (min) | Analytical Method | Reference(s) |

| Geological Samples (general) | 0.1 | 0.6 | - | 480 | 60-120 | ICP-MS | [6] |

| Chromite Ores | 0.2 | 3.0 | 0.5 g Na₂CO₃ | 560 | 3.5 | ICP-OES | [7] |

| Gold Ores | 0.25 | 1.0 | 1.0 g NaOH | 640 | 15 | GFAAS | [8] |

| Fecal Samples (for Cr₂O₃) | Ash from sample | - | - | - | - | Spectrophotometry | [3][9] |

| Refractory Minerals | - | - | - | - | - | ICP-OES/MS | [10] |

This protocol is adapted from methodologies for the digestion of refractory minerals.[6]

-

Sample Preparation: Weigh 100 mg of the finely powdered geological sample into a high-purity nickel crucible.

-

Fusion: Add approximately 600 mg of finely ground, analytical grade granular this compound to the crucible and mix thoroughly.

-

Heating: Place the crucible in a muffle furnace and heat at 480°C for 60 minutes.

-

Dissolution: Allow the crucible to cool. Dissolve the resulting sinter cake in 90°C ultrapure water.

-

Separation: Centrifuge the solution and decant the clear supernatant.

-

Acidification: Dissolve the remaining precipitate in 3 mol/L HCl.

-

Final Preparation: Combine the supernatant and the dissolved precipitate, and dilute to a final volume of 200 mL for ICP-MS analysis.

Inorganic Synthesis

This compound can be used as an oxidizing agent in the synthesis of various inorganic compounds. Its high reactivity allows for the oxidation of metal ions to higher oxidation states.

A common application is the oxidation of green chromium(III) compounds to yellow chromate(VI).

Reaction Pathway:

Caption: Oxidation pathway of Chromium(III) to Chromate(VI).

This protocol is a qualitative test demonstrating the oxidizing power of this compound (via the in-situ formation of hydrogen peroxide in alkaline solution).

-

To a solution containing Cr³⁺ ions, add an excess of NaOH solution to first precipitate Cr(OH)₃ and then redissolve it as [Cr(OH)₄]⁻.

-

Add a small amount of this compound to the solution.

-

Gently heat the mixture. The solution will turn yellow, indicating the formation of CrO₄²⁻ ions.

Relevance for Drug Development Professionals

While not a common reagent in direct organic synthesis of active pharmaceutical ingredients (APIs), this compound's utility for drug development professionals lies primarily in the analytical characterization of inorganic materials and potential niche synthetic applications.

Analytical Characterization

Drug development often involves the use of inorganic materials such as catalysts, excipients, and inorganic nanoparticles for drug delivery.[8][11] The peroxide fusion method described in Section 3.1 is an invaluable tool for the complete digestion and subsequent trace element analysis of these materials, ensuring their purity and quality control.

Synthesis of Inorganic Drug Precursors

This compound can be a precursor for the in-situ generation of hydrogen peroxide, which is a widely used oxidizing agent in pharmaceutical synthesis.[5] While direct use of this compound is less common, it has been explored in the context of synthesizing inorganic compounds with potential therapeutic applications.

The synthesis of platinum(IV) prodrugs, which are derivatives of platinum(II) anticancer agents like cisplatin, often involves an oxidation step. While hydrogen peroxide is the most commonly used oxidizing agent for this purpose, the underlying principle of oxidizing a metal center to a higher valence state is relevant.[10][12]

General Oxidation of Pt(II) to Pt(IV):

Caption: General schematic for the oxidation of a Pt(II) complex to a Pt(IV) prodrug.

Although protocols specifically using this compound for this transformation are not prevalent in the literature, its powerful oxidizing nature suggests potential applicability in specialized cases.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

| Hazard | Precaution | Reference(s) |

| Strong Oxidizer | Keep away from combustible materials, organic compounds, and reducing agents. | [9][13] |

| Corrosive | Causes severe skin burns and eye damage. Wear appropriate personal protective equipment (PPE), including gloves, goggles, and a face shield. | [13][14] |

| Water Reactive | Reacts violently with water. Store in a cool, dry place away from moisture. In case of a spill, do NOT use water to clean up; use dry sand, soda ash, or lime. | [9][15] |

| Fire Hazard | Not combustible, but can accelerate the burning of other materials. In case of fire, do not use water. Use dry chemical powder or sand. | [15] |

Emergency Procedures:

-

Skin Contact: Immediately brush off any solid material and flush with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[9]

-

Eye Contact: Immediately flush with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[13]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[14]

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[9]

Conclusion

This compound is a potent oxidizing agent with well-established applications in inorganic analytical chemistry, particularly for the decomposition of refractory samples for elemental analysis. Its role in synthetic inorganic chemistry, while less extensive, is significant for achieving high oxidation states of certain elements. For professionals in drug development, the primary relevance of this compound lies in its application for the rigorous analytical characterization of inorganic materials used in the pharmaceutical industry. While its direct use in the synthesis of organic APIs is rare, its fundamental reactivity provides a basis for understanding oxidative processes in the preparation of inorganic drug precursors. Due to its hazardous nature, strict adherence to safety protocols is paramount when handling this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | Na2O2 | CID 14803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. rxchemicals.com [rxchemicals.com]

- 5. Oxidation for Pharmaceutical Intermediates [ganeshremedies.com]

- 6. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oxidation (pharmaceutical process chemistry) | PDF [slideshare.net]

- 8. docnum.umons.ac.be [docnum.umons.ac.be]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pharmaexcipients.com [pharmaexcipients.com]

- 12. mdpi.com [mdpi.com]

- 13. carlroth.com:443 [carlroth.com:443]

- 14. uprm.edu [uprm.edu]

- 15. nj.gov [nj.gov]

physical and chemical properties of anhydrous sodium peroxide

An in-depth technical guide on the is provided below, tailored for researchers, scientists, and drug development professionals.

Anhydrous Sodium Peroxide: A Technical Guide

Introduction

Anhydrous this compound (Na₂O₂) is an inorganic compound of sodium and oxygen, appearing as a yellowish-white to yellow granular solid.[1][2][3] It is a strong base and a powerful oxidizing agent.[4][5][6] Due to its high reactivity, it has significant applications in various industrial and laboratory settings, including as a bleaching agent for wood pulp, textiles, and paper, and as an oxygen source in specialized environments like submarines and for scuba gear.[1][5][7][8][9] This document provides a comprehensive overview of its core physical and chemical properties, experimental protocols for its characterization, and essential safety information.

Physical and Chemical Properties

The fundamental properties of anhydrous this compound are summarized in the table below. It is a hygroscopic solid that is stable in dry air but reacts readily with atmospheric water and carbon dioxide.[1][8]

| Property | Value |

| Molecular Formula | Na₂O₂ |

| Molecular Weight | 77.98 g/mol [4][8] |

| Appearance | Yellow to white powder/granular solid[4][7][10] |

| Density | 2.805 g/cm³[4][7][10][11] |

| Melting Point | 460 °C (733 K) with decomposition[1][4][7][11] |

| Boiling Point | 657 °C (930 K) with decomposition[4][7][11] |

| Crystal Structure | Hexagonal symmetry[7][9][10] |

| Solubility | Reacts exothermically with water.[11] Soluble in acids, insoluble in alkali.[1][12] |

| pH | 12.8 (100 g/L aqueous solution at 20 °C)[1][13] |

| Standard Enthalpy of Formation (ΔfH⁰₂₉₈) | -515 kJ/mol[10] |

| Gibbs Free Energy of Formation (ΔfG⁰₂₉₈) | -446.9 kJ/mol[10] |

| Standard Molar Entropy (S⁰₂₉₈) | 95 J/(mol·K)[10][11] |

| Heat Capacity (Cp) | 89.37 J/(mol·K)[10] |

Chemical Reactivity and Key Reactions

Anhydrous this compound is a highly reactive substance, primarily due to the peroxide anion (O₂²⁻), which makes it a potent oxidizing agent.

Reaction with Water

This compound reacts exothermically and often violently with water.[11][14][15] The products of the reaction are dependent on the temperature.

-

With cold water , it hydrolyzes to form sodium hydroxide (B78521) (NaOH) and hydrogen peroxide (H₂O₂).[14][15][16]

-

With hot water , the exothermic nature of the initial reaction causes the decomposition of the newly formed hydrogen peroxide into oxygen and water.[14][16][17]

It is possible to dissolve anhydrous this compound in ice-cold water with minimal decomposition.[11]

References

- 1. This compound | 1313-60-6 [chemicalbook.com]

- 2. This compound | Na2O2 | CID 14803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. This compound Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

- 5. fiveable.me [fiveable.me]

- 6. echemi.com [echemi.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. This compound CAS#: 1313-60-6 [m.chemicalbook.com]

- 9. This compound Formula - Structure, Properties, Preparation and Uses [vedantu.com]

- 10. webqc.org [webqc.org]

- 11. This compound - Sciencemadness Wiki [sciencemadness.org]

- 12. This compound, ACS, 93% min | Fisher Scientific [fishersci.ca]

- 13. carlroth.com:443 [carlroth.com:443]

- 14. quora.com [quora.com]

- 15. echemi.com [echemi.com]

- 16. Reaction of this compound with water can be written class 11 chemistry CBSE [vedantu.com]

- 17. quora.com [quora.com]

Commercial Production of Sodium Peroxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core commercial production methods of sodium peroxide (Na₂O₂). The document details the prevalent two-stage manufacturing process, including key chemical reactions, process parameters, and equipment considerations. Experimental protocols for the primary synthesis route are outlined, and process workflows are visualized to facilitate a deeper understanding of the industrial manufacturing of this important oxidizing agent.

Introduction

This compound is a strong oxidizing agent with significant applications in various industries, including textiles, paper and pulp for bleaching, and in chemical synthesis. Its ability to release oxygen upon reaction with water or carbon dioxide has also made it useful in specialized applications such as in life support systems. The commercial production of this compound is dominated by a two-stage process that involves the oxidation of metallic sodium.

Primary Commercial Production Method: The Two-Stage Process

The most established and widely used commercial method for this compound production is a two-stage process. This method involves the initial oxidation of sodium metal to sodium oxide (Na₂O), followed by the subsequent oxidation of the sodium oxide to this compound (Na₂O₂). This process can be carried out in both batch and continuous modes.

Chemical Reactions

The fundamental chemical transformations in the two-stage process are:

-

Stage 1: Formation of Sodium Oxide 4Na + O₂ → 2Na₂O

-

Stage 2: Formation of this compound 2Na₂O + O₂ → 2Na₂O₂

Process Parameters and Data

The efficiency and purity of the final this compound product are highly dependent on the careful control of various process parameters. The following table summarizes key quantitative data for the two-stage commercial production process.

| Parameter | Stage 1: Sodium Oxide Formation | Stage 2: this compound Formation | Notes and References |

| Reactants | Metallic Sodium (Na), Oxygen (O₂) or Dry Air | Sodium Oxide (Na₂O), Oxygen (O₂) or Oxygen-Enriched Air | The use of dry, CO₂-free air is a common practice. Oxygen-enriched air or pure oxygen is often used in the second stage to drive the reaction to completion. |

| Temperature | 130°C - 250°C | 200°C - 450°C | The initial oxidation of sodium is typically carried out above its melting point (97.8°C). The second stage requires higher temperatures to facilitate the conversion of sodium oxide to this compound. |

| Pressure | Atmospheric | Atmospheric or slightly elevated | While the process is often run at atmospheric pressure, some variations may use slightly elevated pressures to increase the rate of oxidation. |

| Reaction Environment | Inert atmosphere (e.g., Nitrogen) initially, then controlled introduction of oxidant. | Oxidizing atmosphere. | An inert atmosphere is used during the melting of sodium to prevent premature or uncontrolled oxidation. |

| Product Purity | - | Typically 90-95% Na₂O₂ | The commercial product usually contains a small percentage of unreacted sodium oxide and other impurities. |

| Key Byproducts/Impurities | Unreacted Sodium | Unreacted Sodium Oxide, Sodium Superoxide (B77818) (NaO₂) | The formation of sodium superoxide can occur at higher temperatures and oxygen concentrations. |

Experimental Protocols

The following protocols provide a detailed methodology for the laboratory-scale synthesis of this compound, simulating the conditions of the commercial two-stage process.

Materials and Equipment

-

Reactants: High-purity sodium metal, Dry oxygen or air (free of CO₂ and moisture).

-

Equipment: Reaction vessel (e.g., rotating retort made of iron or nickel), furnace with temperature control, gas flow meters, system for drying and removing CO₂ from the air stream, inert gas supply (e.g., nitrogen), product collection and storage containers.

Procedure

Stage 1: Synthesis of Sodium Oxide

-

Preparation: The reaction vessel is first purged with an inert gas, such as nitrogen, to remove any residual air and moisture.

-

Charging the Reactor: A known quantity of high-purity sodium metal is charged into the reaction vessel.

-

Melting: The reactor is heated to a temperature above the melting point of sodium (approximately 130-200°C) while maintaining the inert atmosphere. Agitation or rotation of the vessel is initiated to ensure uniform heating.

-

Controlled Oxidation: A controlled stream of dry, CO₂-free air or a mixture of nitrogen and oxygen is introduced into the reactor. The oxygen concentration is kept low initially to manage the exothermic reaction and prevent the temperature from rising excessively.

-

Reaction Monitoring: The reaction is monitored by observing the consumption of sodium and the formation of the white solid, sodium oxide. The temperature is maintained within the range of 130-250°C.

-

Completion: The flow of the oxidizing gas is continued until all the metallic sodium has been converted to sodium oxide.

Stage 2: Synthesis of this compound

-

Temperature Increase: The temperature of the reaction vessel containing the freshly prepared sodium oxide is raised to 200-450°C.

-

Introduction of Oxygen: A stream of dry, pure oxygen or oxygen-enriched air is passed over the heated sodium oxide.

-

Oxidation to Peroxide: The sodium oxide is oxidized to this compound. The reaction is exothermic, and the temperature should be carefully controlled to prevent the decomposition of the this compound product. Agitation is continued to ensure good contact between the solid and the gas.

-

Reaction Completion and Cooling: Once the conversion to this compound is complete (indicated by a change in color to a yellowish-white), the oxygen supply is stopped, and the reactor is cooled under an inert atmosphere.

-

Product Handling: The resulting this compound is a granular solid that should be handled with care, as it is a strong oxidizer and is reactive with water and carbon dioxide in the air. It should be stored in airtight, dry containers.

Visualizations

The following diagrams illustrate the chemical pathways and a conceptual workflow for the commercial production of this compound.

Caption: Chemical reaction pathway for the two-stage production of this compound.

Caption: Conceptual workflow for a commercial this compound production plant.

An In-depth Technical Guide to Sodium Peroxide: CAS Number and Safety Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium peroxide (Na₂O₂) is a powerful oxidizing and bleaching agent with significant applications in various chemical syntheses and industrial processes. Its high reactivity, however, necessitates a thorough understanding of its properties and strict adherence to safety protocols. This technical guide provides comprehensive information on the CAS number, safety data, handling procedures, and emergency response for this compound, tailored for laboratory and research environments.

Chemical Identification

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 1313-60-6[1][2] |

| Molecular Formula | Na₂O₂[1] |

| Synonyms | Dithis compound, Solozone, Flocool[3][4] |

Physical and Chemical Properties

The physical and chemical properties of this compound are crucial for its safe handling and use in experimental setups.

| Property | Value |

| Molecular Weight | 77.98 g/mol [1] |

| Appearance | Yellowish-white to yellow granular solid or powder[4][5][6] |

| Melting Point | 460 °C (decomposes)[4][5][7] |

| Boiling Point | 657 °C (decomposes)[4][7] |

| Density | 2.805 g/cm³[4][7] |

| Solubility | Reacts violently with water. Soluble in cold water and acids.[2][7] |

Safety and Hazard Information

This compound is classified as a hazardous substance and requires careful handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides standardized hazard information.

GHS Pictograms

The following pictograms are associated with this compound:

-

Flame over Circle (Oxidizer): Indicates that this compound can cause or contribute to the combustion of other materials, usually by yielding oxygen.

-

Corrosion: Signifies that it can cause severe skin burns and eye damage.

GHS Hazard and Precautionary Statements

| Type | Code | Statement |

| Hazard | H271 | May cause fire or explosion; strong oxidizer.[8] |

| Hazard | H314 | Causes severe skin burns and eye damage.[8] |

| Precautionary | P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[9][10] |

| Precautionary | P220 | Keep/store away from clothing and other combustible materials.[9][10] |

| Precautionary | P221 | Take any precaution to avoid mixing with combustibles.[9][10] |

| Precautionary | P260 | Do not breathe dust/fume/gas/mist/vapours/spray.[9][10] |

| Precautionary | P264 | Wash skin thoroughly after handling.[9][10] |

| Precautionary | P280 | Wear protective gloves/protective clothing/eye protection/face protection.[9][10] |

| Precautionary | P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. |

| Precautionary | P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. |

| Precautionary | P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| Precautionary | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Precautionary | P310 | Immediately call a POISON CENTER or doctor/physician. |

| Precautionary | P370+P378 | In case of fire: Use dry sand, dry chemical, or soda ash to extinguish. DO NOT USE WATER.[11] |

| Precautionary | P405 | Store locked up. |

| Precautionary | P501 | Dispose of contents/container in accordance with local/regional/national/international regulations. |

Toxicological Data

Occupational Exposure Limits

There are no established Permissible Exposure Limits (PEL) from OSHA, Threshold Limit Values (TLV) from ACGIH, or Recommended Exposure Limits (REL) from NIOSH specifically for this compound.[13] However, due to its violent reaction with water to form sodium hydroxide (B78521), the exposure limits for sodium hydroxide should be considered when there is a potential for moisture contact.

| Organization | Limit | Value |

| OSHA | PEL (Ceiling) | 2 mg/m³ |

| NIOSH | REL (Ceiling) | 2 mg/m³ |

| ACGIH | TLV (Ceiling) | 2 mg/m³ |

Experimental Protocols

Weighing and Dispensing this compound

This protocol outlines the steps for safely weighing and dispensing solid this compound in a laboratory setting.

Caption: Workflow for weighing and dispensing this compound.

Emergency Spill Response Protocol

This protocol details the steps to be taken in the event of a this compound spill.

Caption: Emergency spill response workflow for this compound.

Reactivity and Incompatibility